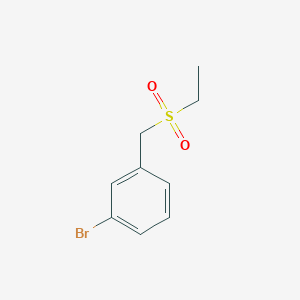
1-Methoxy-2-(thiocyanatomethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-2-(thiocyanatomethyl)benzene is an organic compound with the molecular formula C9H9NOS It is a derivative of benzene, where a methoxy group (-OCH3) and a thiocyanatomethyl group (-CH2SCN) are substituted at the 1 and 2 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-2-(thiocyanatomethyl)benzene typically involves the reaction of 1-methoxy-2-(bromomethyl)benzene with potassium thiocyanate. The reaction is carried out in an appropriate solvent, such as acetone or ethanol, under reflux conditions. The bromomethyl group is substituted by the thiocyanate group, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-2-(thiocyanatomethyl)benzene can undergo various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: The thiocyanate group can be reduced to form thiol derivatives.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives, such as 1-methoxy-2-(sulfonylmethyl)benzene.
Reduction: Thiol derivatives, such as 1-methoxy-2-(thiolmethyl)benzene.
Substitution: Various substituted benzene derivatives, depending on the nucleophile used.
Scientific Research Applications
1-Methoxy-2-(thiocyanatomethyl)benzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Methoxy-2-(thiocyanatomethyl)benzene involves its interaction with various molecular targets. The thiocyanate group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. This can lead to the inhibition of enzyme activity or modification of protein function. The methoxy group can also influence the compound’s reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
1-Methoxy-2-(methylthio)benzene: Similar structure but with a methylthio group instead of a thiocyanatomethyl group.
1-Methoxy-2-methylbenzene: Lacks the thiocyanate group, making it less reactive in certain chemical reactions.
1-Methoxy-2-(chloromethyl)benzene: Contains a chloromethyl group, which can undergo different substitution reactions compared to the thiocyanatomethyl group.
Uniqueness
1-Methoxy-2-(thiocyanatomethyl)benzene is unique due to the presence of both methoxy and thiocyanatomethyl groups, which confer distinct chemical reactivity and potential applications. The thiocyanate group, in particular, provides opportunities for further functionalization and derivatization, making this compound valuable in synthetic chemistry and research.
Properties
Molecular Formula |
C9H9NOS |
|---|---|
Molecular Weight |
179.24 g/mol |
IUPAC Name |
(2-methoxyphenyl)methyl thiocyanate |
InChI |
InChI=1S/C9H9NOS/c1-11-9-5-3-2-4-8(9)6-12-7-10/h2-5H,6H2,1H3 |
InChI Key |
QIOOULAGUWBDJV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CSC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Benzyloxy-3-(difluoromethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12067059.png)



![5-Bromo-3-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12067087.png)

![Di-tert-butyl 1,9-diazaspiro[6.6]tridecane-1,9-dicarboxylate](/img/structure/B12067094.png)


![1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 1-benzoyl-](/img/structure/B12067108.png)
![Benzenamine, 3-[(cyclohexyloxy)methyl]-, hydrochloride](/img/structure/B12067109.png)
![5-Bromo-4-chloro-2-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12067120.png)

